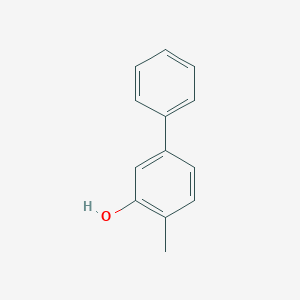

2-Methyl-5-phenylphenol

Description

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPGYRYSLXORFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634697 | |

| Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105902-32-7 | |

| Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 2 Methyl 5 Phenylphenol

Established Synthetic Pathways for 2-Methyl-5-phenylphenol and its Analogues

Traditional approaches to synthesizing substituted phenols often rely on the functionalization of a pre-existing phenol (B47542) core or the construction of the aromatic ring through cyclization reactions.

Classical Phenol Functionalization Strategies (e.g., Halogenation-Methoxylation Approach)

Classical strategies for synthesizing substituted phenols frequently begin with a simpler phenol derivative and introduce functional groups through electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. libguides.com

One common multistep approach involves:

Halogenation: Phenols can be regioselectively halogenated. For instance, the use of reagents like N,N-dibromomethylamine can lead to exclusive bromination at the ortho positions. researchgate.net The regioselective bromination of phenols can also be achieved with high selectivity for the para-position using a combination of trimethylsilyl (B98337) bromide (TMSBr) and a diaryl sulfoxide. chemistryviews.org

Cross-Coupling: The installed halogen, typically bromine or iodine, serves as a handle for subsequent carbon-carbon bond-forming reactions, such as the Suzuki or Stille coupling, to introduce the phenyl group.

Alkylation: The methyl group can be introduced via Friedel-Crafts alkylation. For example, one synthetic route to 3-Methyl-5-phenylphenol (B1610585) involves the Friedel-Crafts alkylation of phenol with 3-methylbenzyl chloride using a Lewis acid catalyst like aluminum chloride.

Another classical pathway is the halogenation-methoxylation approach . While direct methoxylation of an unactivated C-H bond is challenging, a common workaround involves the introduction of a halogen which is then substituted by a methoxy (B1213986) group via nucleophilic aromatic substitution. nih.gov This substitution is particularly effective if the ring is activated by electron-withdrawing groups. libretexts.org The methoxy group can then be demethylated to yield the phenol. nih.gov

The table below summarizes key classical functionalization reactions.

| Reaction Type | Reagents | Purpose | Selectivity |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid (e.g., AlCl₃) | Introduces alkyl groups | Ortho, Para |

| Halogenation | N-Bromosuccinimide (NBS), TMSBr/Sulfoxide | Introduces halogen atoms | Ortho or Para |

| Nucleophilic Aromatic Substitution | Methoxide ion on activated aryl halide | Introduces methoxy group | Site of halogen |

| Cross-Coupling (e.g., Suzuki) | Aryl boronic acid, Pd catalyst | Forms aryl-aryl bonds | Site of halogen |

Annulation and Cyclization Reactions for Substituted Phenol Core Formation

Instead of modifying an existing phenol, annulation and cyclization reactions build the substituted aromatic ring from smaller, acyclic precursors. This approach offers a high degree of flexibility in installing the desired substitution pattern.

A notable strategy is the [4+2] annulation , or Diels-Alder reaction, and its variants. For example, polysubstituted dihydronaphthols can be synthesized via a Sc(OTf)₃ catalyzed [4+2]-annulation reaction between electron-rich phenols and donor-acceptor cyclopropanes. acs.org Another approach involves a Rh(I)-catalyzed [4+2] annulation of alkynes with furan-fused cyclobutanones to assemble fully-substituted phenols. rsc.org

A novel two-step [1+2+3] construction has been developed for the synthesis of 2,3,5-trisubstituted phenols. This method utilizes 1-[(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole, acyl chlorides, and chalcones to build the phenol backbone, successfully yielding analogues like 3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol. arkat-usa.org

Furthermore, a formal [5+1] cyclization method has been reported for the synthesis of phenols, including isotopically labeled versions. This approach uses a 1,5-dibromo-1,4-pentadiene precursor which, after lithium-halogen exchange, reacts with a carbonate ester electrophile to form the phenol ring. nih.govresearchgate.net

Advanced Synthetic Methodologies for this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods, often relying on transition-metal catalysis.

Catalyst-Mediated Synthesis Innovations

Transition-metal catalysis has revolutionized the synthesis of substituted phenols by enabling direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials. researchgate.net

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. yorku.ca Beyond classical cross-coupling, palladium/norbornene (Pd/NBE) cooperative catalysis has been developed for the ortho C-H oxygenation of aryl halides, providing a direct route to methyl aryl ethers. nih.gov

Rhodium Catalysis: Rhodium complexes have been used to catalyze the [4+2] annulation of furan-fused cyclobutanones with alkynes, leading to fully-substituted phenols under mild conditions. rsc.org

Gold Catalysis: Gold catalysts have shown remarkable efficiency in promoting the chemo- and site-selective C-H bond insertion of phenols with diazo compounds. researchgate.net This allows for direct alkylation of the aromatic ring, bypassing traditional O-H insertion pathways. researchgate.net

Iron Catalysis: Iron(III)-catalyzed oxidative coupling of phenols provides a pathway for creating biphenol structures, with chemoselectivity being a key challenge and focus of study. wiley.com

Copper Catalysis: Simple copper salts, in conjunction with a diamine ligand, can catalyze the direct conversion of aryl halides to phenols using water as the solvent, often accelerated by microwave heating. researchgate.net

The following table highlights some innovative catalyst systems.

| Catalyst System | Reaction Type | Key Advantage |

| Pd/Norbornene | Ortho-C-H Oxygenation | Direct functionalization of aryl halides. nih.gov |

| Rh(I) complexes | [4+2] Annulation | Mild conditions, synthesis of fully-substituted phenols. rsc.org |

| Gold/Phosphite Ligand | C-H Bond Insertion | High chemo- and site-selectivity for C-H over O-H insertion. researchgate.net |

| Cu salt/Diamine Ligand | Hydroxylation of Aryl Halides | Uses water as a solvent, microwave-assisted. researchgate.net |

| Fe(III)/Phosphate Ligand | Oxidative Coupling | Enables asymmetric synthesis of biarenols. wiley.com |

Development of Stereoselective and Regioselective Approaches

Controlling the position (regioselectivity) and 3D orientation (stereoselectivity) of functional groups is critical for synthesizing specific isomers.

Regioselectivity: The inherent directing effect of the hydroxyl group often leads to mixtures of ortho and para isomers in electrophilic substitutions. libguides.com Advanced methods aim to overcome this.

Directed ortho-Lithiation: Using directing groups, it's possible to selectively deprotonate the position ortho to the group, followed by quenching with an electrophile. For phenols, in situ N-silylation of O-aryl N-isopropylcarbamates allows for subsequent ortho-lithiation and substitution. researchgate.net

Catalyst Control: The choice of catalyst and ligands can steer a reaction towards a specific regioisomer. For example, gold-catalyzed C-H functionalization of phenols with diazo compounds can be tuned to favor either para or ortho alkylation by selecting the appropriate catalyst system. researchgate.net Similarly, the bromination of phenols with TMSBr can be made highly para-selective by using specific diaryl sulfoxides, potentially through an O-H···S hydrogen bonding interaction that blocks an ortho position. chemistryviews.org

Stereoselectivity: When new chiral centers are formed, controlling the stereochemistry is essential.

Asymmetric Oxidative Coupling: The synthesis of axially chiral biaryl compounds, like BINOL, through oxidative coupling has been a long-standing challenge. The use of chiral ligands with metal catalysts, such as copper or iron, can induce enantioselectivity. wiley.com

Stereoselective Cyclization: Cationic cyclization reactions can exhibit high stereoselectivity, influenced by factors like the bulkiness of substituents on the starting material. acs.org

Diastereoselective Hydrogenation: The hydrogenation of substituted phenols to cyclohexanols creates multiple stereocenters. The choice of catalyst can switch the diastereoselectivity. For instance, palladium on alumina (B75360) (Pd/Al₂O₃) often favors the trans product, while rhodium-based catalysts can yield the cis isomer with high selectivity. nih.govacs.org

Elucidation of Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. The synthesis of substituted phenols involves several fundamental mechanistic pathways.

Addition-Elimination in Nucleophilic Aromatic Substitution: The substitution of a leaving group (like a halogen) on an aromatic ring by a nucleophile (like a methoxide) does not typically follow a direct Sₙ2 pathway. When the ring is activated by electron-withdrawing groups, the mechanism proceeds via a two-step addition-elimination process. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

Elimination-Addition (Benzyne Mechanism): For unactivated aryl halides, nucleophilic substitution can occur under harsh conditions (high temperature and pressure) via a benzyne (B1209423) intermediate. A strong base removes a proton ortho to the halogen, followed by elimination of the halide to form a highly reactive dehydrobenzene, or benzyne . The nucleophile then adds to one of the carbons of the new triple bond, followed by protonation to give the product. This mechanism can lead to mixtures of isomers if the benzyne is unsymmetrical. libretexts.org

Mechanisms in Metal-Catalyzed Reactions:

Oxidative Coupling: The mechanism of oxidative phenolic coupling often involves radical intermediates. One proposed pathway is a radical-radical coupling , where two phenoxy radicals, generated by a one-electron oxidation of the phenols by a metal catalyst (e.g., Fe(III) or Cu(II)), directly combine. wiley.com Another possibility is a radical-nucleophile reaction , where one phenoxy radical is attacked by a neutral phenol molecule. The chemoselectivity (cross- vs. homo-coupling) is a major challenge and is influenced by the oxidation potentials and nucleophilicity of the phenol coupling partners. wiley.com

Pd/NBE Catalysis: The mechanism for the ortho-oxygenation of aryl halides via palladium/norbornene catalysis is believed to involve a unique Sₙ2-type pathway. An electron-rich Pd(II) intermediate acts as a nucleophile, attacking a specialized N-O reagent that serves as the oxygen electrophile. nih.gov

Electrooxidative Annulation: In some electrochemical syntheses, the reaction is initiated by the anodic oxidation of a phenol to a carbon radical. This radical then undergoes an α-addition to an electron-deficient alkene. Subsequent oxidation and cyclization yield the final product, such as a dihydrobenzofuran derivative. nih.govrsc.org

Mechanistic Studies of Aromatic Ring Construction

The synthesis of polysubstituted phenols, such as this compound, can be achieved through various strategic approaches that construct the aromatic ring system. These methods often rely on annulation reactions or coupling strategies, each with distinct mechanistic underpinnings.

One powerful strategy involves the [3+3] annulation reaction, which has been successfully applied to the synthesis of 3,5-diarylphenols. arkat-usa.org A more versatile and generalized approach is a stepwise [1+2+3] formation of the phenol backbone, which allows for the introduction of diverse substituents at the 2, 3, and 5 positions. arkat-usa.org This method utilizes readily available "aliphatic" building blocks that are assembled and then aromatized to form the final phenol product. arkat-usa.org

Alternative mechanistic pathways for forming the core structure often involve the direct coupling of two aromatic units or the functionalization of a pre-existing phenol. Oxidative phenolic coupling, for instance, proceeds via a radical pathway. wiley.com In such reactions, the oxidation of a phenol generates highly reactive intermediates like phenoxy or keto radicals. wiley.com The regioselectivity of these couplings can be poor due to the multiple reactive sites on the radical intermediates, presenting a significant synthetic challenge. wiley.com

Friedel-Crafts-type reactions represent another classic mechanism for aromatic ring functionalization, which can be adapted for constructing the biphenyl (B1667301) linkage. rsc.org This pathway typically involves the generation of an electrophile, such as a carbocation, which then attacks the electron-rich phenol ring. rsc.org Mechanistic studies suggest that these reactions can be driven by the re-aromatization of a quinone-type intermediate, which acts as a thermodynamic sink for the reaction. rsc.org In some cases, the reaction of phenols with α,β-unsaturated aromatic acids in the presence of a catalyst like polyphosphoric acid can lead to dihydrocoumarin (B191007) derivatives through a sequence of hydroarylation and lactonization, demonstrating another route to C-C bond formation on a phenol ring. researchgate.net

Modern synthetic methods also employ photocatalysis to construct aromatic rings through radical-induced cyclization reactions. rsc.org These processes can involve the generation of aryl radicals that undergo cyclization to form an intermediate which subsequently aromatizes to yield the final product. rsc.org

Identification and Characterization of Key Reaction Intermediates

The elucidation of reaction mechanisms is critically dependent on the identification and characterization of transient intermediates. In the stepwise [1+2+3] synthesis of 2,3,5-trisubstituted phenols, a key intermediate has been isolated and characterized. arkat-usa.org Specifically, the reaction of 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-one with methyl iodide in the presence of a base affords an α-methylated ketone intermediate. arkat-usa.org This intermediate is crucial as it introduces the methyl group that will ultimately reside at the 2-position of the phenol ring. arkat-usa.org Its structure was confirmed using nuclear magnetic resonance (NMR) spectroscopy. arkat-usa.org

| Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

| 2-(Benzotriazol-1-yl)butan-3-one | 1.93 (d, J=7.5 Hz, 3H), 2.04 (s, 3H), 5.62 (q, J=7.2 Hz, 1H), 7.35-7.54 (m, 3H), 8.10 (d, J=8.4 Hz, 1H) | 15.3, 26.2, 63.3, 109.4, 120.4, 124.1, 127.7, 132.3, 146.0, 202.9 | arkat-usa.org |

Beyond this specific example, several classes of intermediates are frequently postulated or observed in reactions to form or modify phenolic compounds.

| Intermediate Type | Associated Reaction | Key Characteristics | Source |

| Phenoxy Radical | Oxidative Coupling | Formed by one-electron oxidation of a phenol; radical character can be delocalized onto the aromatic ring, leading to multiple reactive sites. wiley.com | wiley.com |

| Quinone-type Intermediate | Friedel-Crafts Alkylation | A non-aromatic cyclohexadienone species formed by the attack of an electrophile. Re-aromatization provides a strong thermodynamic driving force for the reaction. rsc.org | rsc.org |

| Meisenheimer Complex | Nucleophilic Aromatic Substitution | A negatively charged, non-aromatic carbanionic intermediate formed by the attack of a nucleophile on an electron-deficient aromatic ring. The charge is often stabilized by electron-withdrawing groups. libretexts.org | libretexts.org |

| Phenonium Ion | Electrophilic Addition/Rearrangement | A three-membered ring species where an aryl group bridges two adjacent atoms, stabilizing a cationic center. Can be an intermediate in reactions involving hypervalent iodine reagents. acs.org | acs.org |

The stability and reactivity of these intermediates dictate the course of the reaction. For instance, in nucleophilic aromatic substitution, the intermediate anion is significantly stabilized when strongly electron-attracting groups are present at the ortho and para positions, allowing for delocalization of the negative charge. libretexts.org In some cases, stable compounds resembling these proposed intermediates, such as Meisenheimer complexes, have been successfully isolated and characterized, providing strong evidence for the proposed two-step addition-elimination mechanism. libretexts.org

Chemical Transformations and Derivatization Strategies of 2 Methyl 5 Phenylphenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is often the most reactive site in the molecule, readily participating in reactions such as esterification, etherification, and oxidation.

The nucleophilic character of the phenolic oxygen allows for the straightforward formation of esters and ethers. These reactions are fundamental for protecting the hydroxyl group or for introducing new functionalities.

Esterification: Phenolic esters are commonly synthesized by reacting the phenol (B47542) with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For instance, reaction with 4-nitrobenzoyl chloride can be used for derivatization prior to analysis. scirp.org While specific examples for 2-Methyl-5-phenylphenol are not extensively documented in dedicated studies, the general reactivity of phenols suggests that it would readily undergo such transformations. fishersci.com An oxidative esterification has been reported where 1,2,3,4,5,6-cyclohexanehexacarboxylic acid reacts with various phenols, including p-cresol (B1678582) (4-methylphenol), in the presence of PCl₅ and pyridine to form hexaaryl mellitates. iastate.edu

Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis, which involves deprotonation of the phenol to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide. A variety of phenols can be O-arylated with arylboronic acids using a recyclable, heterogeneous copper fluorapatite (B74983) catalyst under mild, ligand-free conditions. researchgate.net For example, 3-methylphenol and 4-phenylphenol (B51918) have been successfully coupled with phenyl boronic acid. researchgate.net Furthermore, methallyl ethers of various phenylphenols, including 2-methyl-4-phenylphenol, have been synthesized. google.com A photoelectrochemical C(sp³)-H etherification method has also been developed, allowing for the coupling of phenols with unactivated alkanes. nih.gov

Table 1: Representative Esterification and Etherification Reactions of Phenols

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Acyl chloride or anhydride, base (e.g., pyridine) | Phenolic Ester | fishersci.com |

| Oxidative Esterification | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, PCl₅, pyridine, heat | Hexaaryl Mellitate | iastate.edu |

| Etherification (Williamson) | Base (e.g., K₂CO₃), Alkyl halide | Alkyl Aryl Ether | nih.gov |

| Etherification (Ullmann-type) | Phenyl boronic acid, CuFAP catalyst, Cs₂CO₃, methanol | Diaryl Ether | researchgate.net |

| Photoelectrochemical Etherification | Unactivated alkane, (CuOTf)₂·C₆H₆, K₂CO₃, MeCN:DCE | Alkyl Aryl Ether | nih.gov |

The oxidation of phenols can lead to a variety of products, including quinones and coupling products, depending on the oxidant and reaction conditions. The electron-donating hydroxyl group makes the aromatic ring susceptible to oxidation.

For the related compound 2-phenylphenol (B1666276) (OPP), metabolism studies have shown that it is oxidized to form hydroxylated metabolites, primarily 2,5-biphenyldiol (phenylhydroquinone, PHQ). fao.orgiarc.fr This intermediate can then be further oxidized to phenyl-1,4-benzoquinone (PBQ). fao.org This process can involve redox cycling, where the quinone is reduced back to the hydroquinone (B1673460). iarc.fr It is plausible that this compound follows a similar oxidative pathway, initially forming a hydroquinone derivative which is then oxidized to the corresponding benzoquinone. The oxidation of phenols can be initiated by various reagents, including potassium permanganate (B83412) and chromium trioxide. The oxidation potential of 2-phenylphenol has been measured electrochemically, providing insight into its susceptibility to oxidation. rsc.org Advanced oxidation processes, such as the electro-Fenton method, have been employed for the degradation of 2-phenylphenol, which proceeds via attack by hydroxyl radicals. mdpi.comresearchgate.net

Table 2: Potential Oxidation Products of this compound

| Oxidant/Method | Proposed Intermediate | Final Product | Reference |

|---|---|---|---|

| Metabolic/Biomimetic Oxidation | 2-Methyl-5-phenyl-1,4-hydroquinone | 2-Methyl-5-phenyl-1,4-benzoquinone | fao.orgiarc.fr |

| Chemical Oxidants (e.g., K₃[Fe(CN)₆]) | Phenoxy Radical | Dimerized or Polymerized Products | researchgate.net |

| Electro-Fenton (•OH radicals) | Dihydroxycyclohexadienyl radical | Ring-opened products (e.g., dicarboxylic acids) | mdpi.comresearchgate.net |

Modifications of the Aromatic Ring System

The two aromatic rings of this compound offer sites for functionalization through electrophilic substitution or transition metal-catalyzed reactions.

The hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (SEAr). byjus.com In this compound, the positions ortho (C6) and para (C4) to the hydroxyl group are unsubstituted and therefore activated for electrophilic attack. The methyl group at C2 provides additional activation.

Halogenation: Phenols undergo halogenation readily, even without a Lewis acid catalyst. byjus.com Treatment with bromine in a non-polar solvent would likely yield a mixture of 4-bromo- and 6-bromo-2-methyl-5-phenylphenol. Using excess bromine water typically leads to polybromination. byjus.com

Nitration: Nitration with dilute nitric acid at low temperatures generally produces a mixture of ortho- and para-nitro phenols. byjus.com For this compound, this would correspond to nitration at the C4 and C6 positions. Concentrated nitric acid can lead to the formation of polynitrated products. byjus.com

Mannich Reaction: This reaction introduces an aminomethyl group onto the aromatic ring, typically at the position ortho to the hydroxyl group. A study on the structurally similar 2-chloro-4-phenylphenol (B167023) showed that it undergoes the Mannich reaction with formaldehyde (B43269) and various secondary amines at the available ortho position (C6) to yield the corresponding aminomethylated phenols. bch.ro A similar regioselectivity would be expected for this compound, leading to substitution at the C6 position.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Primary Product(s) | Reference |

|---|---|---|---|

| Bromination | Br₂ in CHCl₃ | 4-Bromo-2-methyl-5-phenylphenol and 6-Bromo-2-methyl-5-phenylphenol | byjus.com |

| Nitration | Dilute HNO₃ | 4-Nitro-2-methyl-5-phenylphenol and 6-Nitro-2-methyl-5-phenylphenol | byjus.com |

| Mannich Reaction | CH₂O, R₂NH | 6-(Dialkylaminomethyl)-2-methyl-5-phenylphenol | bch.ro |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org These methods can be applied to functionalize the aromatic rings of this compound, either by activating a C-H bond directly or by first converting the phenol to a more reactive derivative (e.g., a triflate).

Palladium-catalyzed C-H activation and arylation of 2-phenylphenol has been demonstrated, showing that intermolecular C-C bonds can be formed at the ortho position of the phenolic ring. nih.gov Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a widely used method for biaryl synthesis and could be employed to further functionalize the molecule. tdl.org For instance, if this compound were first halogenated, the resulting aryl halide could undergo cross-coupling.

The use of directing or protecting groups can control the regioselectivity of these reactions. For example, the tetrafluoropyridyl (TFP) group can be used to protect the phenol, deactivating the ring to which it is attached and allowing for selective electrophilic substitution or cross-coupling on the other, more reactive aromatic ring. amazonaws.comacs.org

Table 4: Potential Cross-Coupling Strategies

| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Direct Arylation (C-H Activation) | Aryl Halide | Pd(OAc)₂ | Arylated Phenol | nih.gov |

| Suzuki-Miyaura Coupling | Bromo-2-methyl-5-phenylphenol + Arylboronic Acid | Pd(PPh₃)₄, Base | Di- or Terphenyl Derivative | tdl.org |

| Heck Coupling | Halo-2-methyl-5-phenylphenol + Alkene | Pd Catalyst, Base | Alkenylated Phenol | nih.gov |

| Buchwald-Hartwig Amination | Halo-2-methyl-5-phenylphenol + Amine | Pd Catalyst, Ligand, Base | Aminated Phenol | nih.gov |

Transformations of the Methyl Substituent

The methyl group on the phenolic ring is generally less reactive than the hydroxyl group or the activated aromatic positions. However, it can be functionalized under specific conditions.

One possible strategy involves radical halogenation, although this can be unselective. A more controlled approach could involve metallation. For example, doubly lithiated 3-amino-2-methyl-4(3H)-quinazolinone has been shown to react at the methyl group with various electrophiles. acs.org A similar strategy might be applicable to this compound, where a strong base could deprotonate the phenol and potentially the benzylic protons of the methyl group, creating a dianion that could react with electrophiles at the methyl position.

Another reported transformation for substituted phenols is substituent migration. An unusual migration of methyl groups has been observed during a charge-accelerated -sigmatropic rearrangement, suggesting that under certain thermal or catalytic conditions, the methyl group could potentially rearrange to a different position on the ring. rsc.org

Design and Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety

The compound this compound serves as a valuable and versatile building block in synthetic chemistry, providing a foundational scaffold for the construction of more intricate and functionally complex molecular architectures. cymitquimica.com Its unique structure, featuring a reactive hydroxyl group, a methyl-substituted phenyl ring, and an additional phenyl substituent, offers multiple sites for chemical modification. Researchers leverage these features to design and synthesize a variety of complex molecules for applications in materials science, coordination chemistry, and medicinal chemistry. The primary strategies for derivatization involve reactions at the phenolic hydroxyl group and functionalization of the aromatic C-H bonds. rsc.org

A key area of application is the development of advanced materials and organometallic complexes. The phenolic core can be elaborated into sophisticated ligand systems capable of coordinating with metal ions. A notable example is the synthesis of dimeric indium quinolinates, which are of interest for their photophysical properties and potential use in optoelectronic devices. mdpi.com

The synthesis of these complexes begins with the derivatization of the this compound core to form a suitable ligand. Specifically, it is used to prepare 2-methyl-5-phenyl-8-quinolinol. This quinolinol ligand is then reacted with an organometallic precursor, such as trimethylindium (B1585567) (InMe₃), in a toluene (B28343) solution. The resulting self-assembly process yields a complex dimeric structure, [2-methyl-5-phenyl-8-quinolinolate In(III)–Me₂]₂, where two indium centers are bridged by the quinolinolate ligands. mdpi.com

| Target Molecule | Starting Phenolic Precursor | Key Reagents | Resulting Architecture | Reference |

| [2-methyl-5-phenyl-8-quinolinolate In(III)–Me₂]₂ | 2-methyl-5-phenyl-8-quinolinol | InMe₃, Toluene | Dimeric Organometallic Complex | mdpi.com |

| Polymer Architecture Type | Phenolic Building Block | Polymer Backbone Example | Reaction Type | Reference |

| Phenol-Grafted Polystyrene | This compound (analogous to 4-phenylphenol) | Poly(chloromethylstyrene) | Nucleophilic Substitution | mdpi.com |

Furthermore, the hydroxyl group of this compound is a prime target for derivatization to form ethers and esters, significantly expanding its molecular complexity. A particularly elegant method is glycosylation, where the phenol is coupled with a sugar derivative. nih.gov This reaction creates complex glycosides, wedding the hydrophobic biphenyl (B1667301) scaffold to a hydrophilic carbohydrate unit. Such architectures are of interest in various fields, including biochemistry and materials science, for their unique amphiphilic properties and potential biological interactions.

Advanced C-H functionalization and cross-coupling reactions represent another frontier for building complex structures from this compound. rsc.org Techniques such as Friedel-Crafts reactions or palladium-catalyzed coupling can be employed to introduce additional substituents onto the aromatic rings, leading to highly elaborate, multi-aryl systems with tailored electronic and steric properties.

Applications in Polymeric and Advanced Materials Science

Role as a Monomer in Polymer Synthesis

2-Methyl-5-phenylphenol serves as a bifunctional monomer, primarily engaging in polymerization reactions through its phenolic hydroxyl group and the activated ortho and para positions on the phenol (B47542) ring. Its distinct substitution pattern—a methyl group at position 2 and a phenyl group at position 5—sterically hinders certain reaction pathways while imparting unique characteristics to the resulting polymer chain.

Integration into Novolac Resins for Specific Material Properties

The structure of this compound, having only two reactive sites on the phenolic ring for condensation with formaldehyde (B43269), promotes the formation of linear polymer chains. This is critical for producing high-molecular-weight, soluble novolac resins, as the use of phenols with three reactive sites (trifunctional phenols) can lead to branching and gelation. google.com By carefully controlling the ratio of bifunctional phenols like this compound to any trifunctional phenols, the linearity and molecular weight of the novolac resin can be precisely managed. google.com

Table 1: Influence of Bifunctional Phenols on Novolac Resin Properties

| Phenolic Monomer | Functionality | Role in Novolac Synthesis | Resulting Resin Properties |

|---|---|---|---|

| This compound | Bifunctional | Component in starting phenol mixture | Regulates water resistance and softening temperature; promotes linear chain formation. google.com |

| Phenol | Trifunctional | Primary monomer | Forms the basic cross-linked network in cured resins. orientjchem.orgsemanticscholar.org |

Utilization in the Synthesis of Polyphenylene Ethers for High-Performance Applications

Polyphenylene ethers (PPE), also known as polyphenylene oxides (PPO), are high-performance thermoplastics known for their excellent heat resistance, dimensional stability, and dielectric properties. google.com.na They are typically synthesized through the oxidative coupling polymerization of substituted phenols, such as 2,6-dimethylphenol (B121312). google.com The incorporation of different phenolic monomers allows for the modification of PPE properties.

While direct polymerization data for this compound is not extensively detailed, the synthesis of related structures such as poly(2-alkyl-6-phenylphenylene ether)s demonstrates the utility of phenyl-substituted phenols in creating high-performance PPEs. researchgate.net The oxidative polymerization of monomers like 2-methyl-6-phenylphenol, an isomer of the subject compound, yields PPEs with desirable characteristics. google.comacs.org These polymers can be synthesized using catalysts like copper-amine complexes or lead dioxide. google.com The phenyl group is a critical structural feature, enhancing the polymer's performance in electronic applications by improving its dielectric properties. researchgate.net

Influence of this compound Structure on Polymerization Kinetics and Thermodynamics

The chemical structure of this compound significantly impacts the kinetics and thermodynamics of polymerization reactions.

Steric Effects: The methyl group at the ortho position and the bulky phenyl group at the meta position create steric hindrance around the phenolic hydroxyl group. This can influence the rate of reaction. In oxidative coupling for PPE synthesis, substitution at the ortho positions is a prerequisite for forming linear polymers. google.com The methyl group at position 2 fulfills this requirement.

Electronic Effects: The methyl group is weakly electron-donating, while the phenyl group can have more complex electronic effects. Generally, phenols with electron-donating substituents exhibit lower oxidation potentials and tend to react more rapidly in processes like the redistribution reactions used to create functionalized PPE oligomers. tue.nl

Reactivity in Copolymerization: In copolymerizations, the relative reactivity of the monomers is key. Studies on the copolymerization of 2,6-dimethylphenol (DMP) with 2-methyl-6-phenylphenol (MPP) show that the reaction conditions can be tuned to produce either random or block copolymers, indicating differences in monomer reactivity that can be exploited. acs.org

Electropolymerization: The anodic polymerization of phenylphenol isomers, including the structurally related 2-phenylphenol (B1666276), shows that the position of the phenyl group affects the polymerization process and the resulting polymer structure. mdpi.comnih.govresearchgate.net The bulky phenyl substituent leads to more open polymer structures. nih.govresearchgate.net This suggests that the polymerization of this compound would also be heavily influenced by its unique substitution pattern.

Engineering of Specific Material Attributes through this compound Incorporation in Polymeric Systems

The deliberate inclusion of this compound as a comonomer is a strategic approach to engineer specific properties in the final polymer.

Improved Dielectric Performance: For PPEs used in electronics, particularly for high-frequency applications, low dielectric loss is crucial. Research on poly(2-alkyl-6-phenylphenylene ether)s reveals that the presence of the phenyl group at the 6-position significantly increases the quality factor (Q factor), a measure of low dielectric loss, when compared to standard poly(2,6-dimethylphenylene ether). researchgate.net This makes such polymers excellent candidates for insulating materials in advanced electronics. researchgate.net

Controlled Solubility and Processability: In novolac resins, the use of bifunctional phenols like this compound helps create high-molecular-weight resins that remain soluble, which is essential for processing and application prior to final curing. google.comgoogle.com For PPEs, which can have high melt viscosity, copolymerization with phenyl-substituted phenols can modify the polymer chain packing and interactions, thereby influencing melt processability. google.com.na

Table 2: Engineered Polymer Attributes via Phenylphenol Incorporation

| Polymer System | Incorporated Monomer Class | Engineered Attribute | Mechanism/Reason |

|---|---|---|---|

| Novolac Resins | Bifunctional Phenylphenols | Controlled softening temperature and water resistance | Modification of polymer backbone polarity and intermolecular forces. google.com |

| Polyphenylene Ethers | Phenyl-substituted Phenols | Improved Dielectric Properties (Higher Q Factor) | The phenyl group alters the polarizability and molar volume of the polymer repeat unit. researchgate.net |

Development of Advanced Composite Materials and Functional Coatings

The tailored properties of polymers derived from this compound make them suitable for formulating advanced composite materials and functional coatings.

Composite Matrices: Phenolic resins are widely used as matrix materials in composites due to their excellent thermal stability and char yield upon heating. nasa.gov Novolac resins modified with this compound, possessing enhanced thermal and hydrolytic stability, are candidates for high-performance composites used in aerospace and automotive applications. Similarly, PPE-based composites are valued for their toughness and heat resistance. google.com.na The improved dielectric properties imparted by the phenylphenol monomer make these composites particularly suitable for manufacturing 3D-molded interconnect devices (3D-MID) and substrates for high-frequency electronics. researchgate.net

Functional Coatings: The chemical resistance and durability of phenolic resins and PPEs are advantageous for protective coatings. orientjchem.orggoogle.com The incorporation of this compound can enhance the performance of coatings designed for harsh environments, such as industrial tank linings, pipe coatings, and baking primers. google.com The hydrophobic nature of the phenyl group can also contribute to improved water and corrosion resistance in the final coating.

Computational Chemistry and Theoretical Modeling of 2 Methyl 5 Phenylphenol

Electronic Structure and Molecular Conformation Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the most stable conformations. These calculations can predict bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For instance, the dihedral angle between the phenol (B47542) and phenyl rings is a critical parameter influencing the extent of π-π interactions. The hydroxyl group's orientation relative to the methyl and phenyl substituents also plays a significant role in the molecule's conformational preferences and potential for intramolecular hydrogen bonding.

Studies on related phenylphenol derivatives have shown that the phenyl group can act as a hydrogen bond acceptor. cdnsciencepub.com In 2-phenylphenol (B1666276), an intramolecular O-H•••π bond is formed, and the free energy difference favoring this interaction has been determined. cdnsciencepub.com The presence of a methyl group at the 2-position in 2-methyl-5-phenylphenol would influence the rotational barrier of the phenyl group and the energetics of such intramolecular interactions.

The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also elucidated through these computational methods. tandfonline.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and its electronic transition properties. The molecular electrostatic potential (MESP) can identify the most reactive sites for electrophilic and nucleophilic attack, with the oxygen atom of the hydroxyl group often being a primary site for interaction. tandfonline.comresearchgate.net

Reaction Pathway Modeling and Transition State Theory Application

Theoretical modeling is crucial for mapping out potential reaction pathways for this compound and understanding the kinetics of its transformations. By applying principles like Transition State Theory, chemists can calculate the energy barriers associated with different reactions, providing insights into reaction mechanisms and rates.

For phenolic compounds, oxidation is a significant reaction pathway. rsc.org Computational models can be used to simulate the oxidation process, identifying intermediate structures and transition states. For example, the formation of quinones from the oxidation of 3-methyl-5-phenylphenol (B1610585) can be computationally modeled to understand the reaction mechanism. Similarly, the reaction pathways for electrophilic aromatic substitution reactions, such as nitration or halogenation, can be explored. The hydroxyl group activates the phenol ring, and computational models can predict the regioselectivity of these substitutions.

In the context of environmental degradation, understanding the reaction pathways of phenolic compounds is vital. For instance, the gasification of phenol in supercritical water has been studied, revealing that benzene (B151609) and dibenzofuran (B1670420) are primary products. researchgate.net While specific studies on this compound are not detailed, the methodologies used for phenol can be applied to model its degradation pathways under similar conditions. These models can help in designing processes for the remediation of phenolic contaminants.

Furthermore, computational methods can be applied to study excited-state intramolecular proton transfer (ESIPT), a process observed in some 2-phenylphenol derivatives. researchgate.netconicet.gov.ar This involves the transfer of the hydroxyl proton to the adjacent phenyl ring in the excited state. researchgate.netconicet.gov.ar Modeling this process can help in understanding the photochemistry of this compound and its potential applications in areas like molecular switches or photoacids. conicet.gov.ar

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be validated against experimental measurements to confirm molecular structures and assignments.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common practice in computational chemistry. liverpool.ac.uknih.gov Methods like Gauge-Including Atomic Orbital (GIAO) combined with DFT can provide accurate predictions of chemical shifts. nih.gov For this compound, characteristic shifts for the methyl group (around δ ~2.3 ppm in ¹H NMR) and the phenolic proton can be predicted. The chemical shifts of the aromatic protons are influenced by the positions of the methyl and phenyl substituents. Computational models can help in assigning these complex aromatic signals.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of molecules. tandfonline.com By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular vibrations, such as O-H stretching, C-H stretching, and ring deformation modes. tandfonline.commdpi.com For substituted phenols, the vibrational frequencies are sensitive to the nature and position of the substituents. For example, the O-H stretching frequency can provide information about hydrogen bonding interactions. conicet.gov.ar

Electronic Transitions: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. tandfonline.com These calculations can determine the energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. tandfonline.comresearchgate.net For this compound, the electronic transitions would primarily be of π→π* character associated with the aromatic rings.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value | Method |

|---|---|---|

| ¹H NMR Chemical Shift (CH₃) | ~2.3 ppm | GIAO/DFT |

| ¹H NMR Chemical Shift (OH) | ~5.0 ppm | GIAO/DFT |

| ¹³C NMR Chemical Shift (C-OH) | ~155 ppm | GIAO/DFT |

| O-H Stretch (Vibrational Freq.) | ~3600 cm⁻¹ | DFT/B3LYP |

| Electronic Transition (λmax) | ~280 nm | TD-DFT |

Note: These are illustrative values based on typical ranges for similar compounds and may vary depending on the specific computational method and basis set used.

Intermolecular Interactions and Supramolecular Assembly Simulations

Understanding how this compound molecules interact with each other and with other molecules is key to predicting its macroscopic properties, such as its crystal structure and behavior in solution. Computational simulations can provide detailed insights into these intermolecular interactions.

The primary intermolecular interactions for this compound are expected to be hydrogen bonding involving the hydroxyl group and π-π stacking between the aromatic rings. mdpi.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers, chains, or more complex networks. cdnsciencepub.com The phenyl and phenol rings can engage in π-π stacking, contributing to the stability of the solid-state structure and influencing its assembly in solution. mdpi.com

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in various solvents or in the presence of other molecules. These simulations can reveal how the molecule self-assembles and the role of different intermolecular forces in this process. For instance, simulations could explore how this compound might be incorporated into larger supramolecular structures, such as cavitands or cyclodextrins, through non-covalent interactions. mdpi.comnih.gov

The study of supramolecular assemblies is a burgeoning field, with applications in materials science and nanotechnology. acs.org Computational modeling can aid in the design of new materials based on the self-assembly of molecules like this compound. By understanding the driving forces behind its intermolecular interactions, researchers can predict and control the formation of specific supramolecular architectures with desired properties.

Advanced Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Methyl-5-phenylphenol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide precise information about the chemical environment of each hydrogen and carbon atom in the this compound molecule. The chemical shifts are influenced by the electron density around the nucleus, allowing for the assignment of each signal to a specific atom within the structure.

Predicted ¹H and ¹³C NMR chemical shifts for this compound in a common deuterated solvent like CDCl₃ are tabulated below. These predictions are based on established computational models that are widely used in the absence of direct experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | OH | ~5.0-6.0 |

| Phenyl-H (ortho) | ~7.5-7.6 | |

| Phenyl-H (meta) | ~7.3-7.4 | |

| Phenyl-H (para) | ~7.2-7.3 | |

| Phenolic-H3 | ~7.1-7.2 | |

| Phenolic-H4 | ~6.9-7.0 | |

| Phenolic-H6 | ~6.8-6.9 | |

| CH₃ | ~2.2-2.3 | |

| ¹³C | C1 (C-OH) | ~150-155 |

| C2 (C-CH₃) | ~120-125 | |

| C3 | ~130-135 | |

| C4 | ~115-120 | |

| C5 (C-Phenyl) | ~140-145 | |

| C6 | ~110-115 | |

| C-Phenyl (ipso) | ~140-145 | |

| C-Phenyl (ortho, meta, para) | ~125-130 | |

| CH₃ | ~15-20 |

To further confirm the structural assignments and elucidate the connectivity of atoms, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on both the phenolic and phenyl rings, helping to distinguish their individual spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon atom in the molecule, for instance, connecting the methyl protons to the methyl carbon.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula of this compound is C₁₃H₁₂O, and its calculated molecular weight is approximately 184.23 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 184. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. Expected fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 169.

Loss of a hydrogen atom (•H): This would lead to a fragment at m/z 183.

Cleavage of the phenyl-phenol bond: This could generate fragments corresponding to the phenyl cation ([C₆H₅]⁺) at m/z 77 and the methylphenol radical, or the methylphenoxyl cation.

Rearrangements and further fragmentation: Aromatic compounds often undergo complex rearrangements, leading to a variety of smaller fragment ions.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Loss |

|---|---|---|

| 184 | [C₁₃H₁₂O]⁺ (Molecular Ion) | - |

| 183 | [C₁₃H₁₁O]⁺ | •H |

| 169 | [C₁₂H₉O]⁺ | •CH₃ |

| 77 | [C₆H₅]⁺ | •C₇H₇O |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic rings and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) would likely appear in the 1200-1260 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric "ring breathing" mode of the substituted benzene (B151609) rings would give a strong signal. The C-H and O-H stretching vibrations would also be observable.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| O-H (Phenolic) | Stretching | 3200-3600 (broad) | IR |

| C-H (Aromatic) | Stretching | 3000-3100 | IR, Raman |

| C-H (Methyl) | Stretching | 2850-2960 | IR, Raman |

| C=C (Aromatic) | Stretching | 1450-1600 | IR, Raman |

| C-O (Phenolic) | Stretching | 1200-1260 | IR |

Chromatographic Methods (e.g., GC, HPLC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from complex mixtures.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A common setup would involve a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. A flame ionization detector (FID) would provide excellent sensitivity. For enhanced identification, GC can be coupled with mass spectrometry (GC-MS). The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, would be optimized to achieve good resolution and peak shape.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of this compound, particularly for non-volatile impurities or when derivatization is not desired. A reversed-phase HPLC method would be most common, using a C18 or a phenyl-hexyl stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the aromatic rings show strong absorbance (e.g., around 254 nm or 270 nm).

These chromatographic methods, when properly validated, can provide accurate and precise quantification of this compound and are crucial for quality control and research applications.

Environmental Chemistry and Abiotic Fate of 2 Methyl 5 Phenylphenol

Photochemical Degradation Mechanisms under Environmental Conditions

Direct and indirect photolysis are significant degradation pathways for many organic compounds in the environment. For phenolic compounds, photochemical reactions can be initiated by the absorption of sunlight, leading to the formation of reactive species and subsequent degradation.

While specific data for 2-Methyl-5-phenylphenol is unavailable, studies on the related compound 2-phenylphenol (B1666276) indicate that it is susceptible to photochemical degradation. The primary mechanism for the photodegradation of phenolic compounds in the aquatic environment is often through reactions with hydroxyl radicals (•OH), which are highly reactive and non-selective oxidants. These radicals can be generated photochemically from substances like nitrate (B79036) and dissolved organic matter present in natural waters.

The degradation of 2-phenylphenol has been observed to be enhanced in the presence of photosensitizers, suggesting that indirect photolysis is a relevant process. The reaction with hydroxyl radicals can lead to the hydroxylation of the aromatic rings and subsequent ring cleavage, ultimately resulting in the mineralization of the compound to carbon dioxide and water.

Table 1: Postulated Photochemical Degradation Parameters for this compound (Based on Analogy with 2-Phenylphenol)

| Parameter | Estimated Value/Behavior | Basis of Estimation |

| Primary Degradation Pathway | Indirect Photolysis via •OH radicals | Common for phenolic compounds in the environment. |

| Susceptibility to Direct Photolysis | Likely, but may be less significant than indirect photolysis | Based on the UV absorption of the phenylphenol structure. |

| Key Reactive Species | Hydroxyl Radicals (•OH) | Major oxidant in sunlit natural waters. |

| Influencing Factors | Presence of photosensitizers (e.g., nitrates, dissolved organic matter), water pH, and sunlight intensity. | General principles of aquatic photochemistry. |

Sorption and Transport Phenomena in Soil and Aquatic Environments

The sorption of a chemical to soil and sediment is a key process that influences its mobility, bioavailability, and persistence in the environment. This process is largely governed by the compound's physicochemical properties and the characteristics of the soil or sediment, such as organic carbon content and clay content.

For the related compound 2-phenylphenol, sorption to soil has been studied, and it is generally considered to be moderately mobile. pjoes.com The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of sorption. Studies on 2-phenylphenol have reported Koc values in the range of 894 to 1703 L/kg, which suggests a moderate tendency to adsorb to soil organic matter. pjoes.com

Given the structural similarity, it is plausible that this compound would exhibit comparable sorption behavior. The presence of the additional methyl group may slightly increase its hydrophobicity, potentially leading to a slightly higher Koc value and thus slightly lower mobility in soil compared to 2-phenylphenol.

Table 2: Estimated Sorption and Transport Parameters for this compound

| Parameter | Estimated Value/Behavior | Basis of Estimation |

| Sorption to Soil/Sediment | Moderate | Analogy with 2-phenylphenol. pjoes.com |

| Primary Sorption Mechanism | Partitioning to soil organic matter | Common for non-ionic organic compounds. |

| Mobility in Soil | Moderately mobile | Based on estimated Koc values. pjoes.com |

| Potential for Leaching | Possible, depending on soil type and environmental conditions. | Inferred from moderate mobility. |

Identification and Persistence Evaluation of Abiotic Transformation Products

The abiotic transformation of organic compounds in the environment can lead to the formation of various transformation products, which may have different toxicological and persistence profiles than the parent compound.

As no specific studies on the transformation products of this compound were found, we can again turn to the literature on 2-phenylphenol for potential insights. The photocatalytic degradation of 2-phenylphenol has been shown to produce a number of intermediate products. These include hydroxylated derivatives and ring-cleavage products.

It is reasonable to hypothesize that the abiotic degradation of this compound would proceed through similar pathways. The initial attack by hydroxyl radicals would likely lead to the formation of hydroxylated and/or methylated derivatives of dihydroxybiphenyls. Further oxidation could lead to the cleavage of the aromatic rings and the formation of smaller organic acids, which would eventually be mineralized.

The persistence of these transformation products would depend on their chemical structure and susceptibility to further degradation. In general, the initial hydroxylated products may be more susceptible to further oxidation than the parent compound. However, without experimental data, the identity and persistence of the abiotic transformation products of this compound remain speculative.

Structure Reactivity Relationship Srr Analysis in Synthetic Chemistry

Impact of Substituent Position and Nature on Chemical Reactivity of the Phenolic Core

The chemical reactivity of the phenolic core in 2-Methyl-5-phenylphenol is primarily governed by the electronic and steric effects of the methyl and phenyl substituents. These groups modulate the reactivity of both the hydroxyl group and the aromatic ring.

The hydroxyl (-OH) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Its lone pairs of electrons can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions.

The methyl (-CH₃) group at the 2-position is an electron-donating group through an inductive effect and hyperconjugation. This further activates the aromatic ring, making it more susceptible to electrophilic attack. The methyl group sterically hinders the adjacent hydroxyl group, which can influence reactions at the hydroxyl group, such as etherification or esterification.

Table 1: Influence of Substituents on the Reactivity of the Phenolic Core of this compound

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Hydroxyl (-OH) | 1 | Strong electron-donating (resonance), Strong activating, ortho-, para-directing | Increases nucleophilicity of the aromatic ring, enhances acidity of the phenolic proton. |

| Methyl (-CH₃) | 2 | Electron-donating (inductive and hyperconjugation), Activating, ortho-, para-directing | Enhances the activating effect of the hydroxyl group, provides steric hindrance around the hydroxyl group. |

| Phenyl (-C₆H₅) | 5 | Weakly activating (net effect of electron-withdrawing induction and electron-donating resonance), ortho-, para-directing | Modulates the overall electron density of the ring system. |

Comparative Analysis of this compound with Positional and Structural Analogues in Diverse Chemical Reactions

A comparative analysis of this compound with its positional and structural analogues highlights the nuanced effects of substituent placement on chemical reactivity.

In electrophilic aromatic substitution reactions, such as nitration or halogenation, the directing effects of the substituents in this compound would lead to substitution primarily at the 4- and 6-positions, which are ortho and para to the strongly activating hydroxyl group.

Let's consider a hypothetical comparison with its isomers:

4-Methyl-[1,1'-biphenyl]-2-ol: In this isomer, the methyl group is para to the hydroxyl group. The steric hindrance around the hydroxyl group is reduced compared to this compound, which may lead to higher yields or faster rates in reactions involving the hydroxyl group. The directing effects of the hydroxyl and methyl groups would strongly activate the 3-, 5-, and 6-positions for electrophilic attack.

3-Methyl-[1,1'-biphenyl]-4-ol: Here, the methyl group is meta to the hydroxyl group. The activating effects of the hydroxyl and methyl groups would reinforce each other to direct incoming electrophiles to the 2-, 5-, and 6-positions.

Structural analogues with different alkyl or aryl substituents would also exhibit varied reactivity. For instance, replacing the methyl group with a bulkier tert-butyl group at the 2-position would significantly increase steric hindrance, potentially blocking reactions at the hydroxyl group and the adjacent ring positions. Conversely, replacing the phenyl group with a more electron-withdrawing group, such as a nitrophenyl group, would deactivate the ring towards electrophilic substitution.

Table 2: Hypothetical Reactivity Comparison in Electrophilic Aromatic Substitution

| Compound | Predicted Major Product(s) for Nitration | Rationale |

| This compound | 2-Methyl-4-nitro-5-phenylphenol and 2-Methyl-6-nitro-5-phenylphenol | The hydroxyl group is the strongest activating and directing group. The methyl group provides additional activation. |

| 4-Methyl-[1,1'-biphenyl]-2-ol | 4-Methyl-3-nitro-[1,1'-biphenyl]-2-ol and 4-Methyl-5-nitro-[1,1'-biphenyl]-2-ol | Strong activation from the hydroxyl group, with the methyl group also contributing to directing the electrophile. |

| 3-Methyl-[1,1'-biphenyl]-4-ol | 3-Methyl-2-nitro-[1,1'-biphenyl]-4-ol and 3-Methyl-6-nitro-[1,1'-biphenyl]-4-ol | The hydroxyl group directs ortho and the methyl group directs ortho and para, leading to reinforced positions for substitution. |

Principles of Rational Design for this compound Derivatives to Achieve Targeted Chemical Transformations

The principles of rational design for creating derivatives of this compound are rooted in understanding its structure-reactivity relationship. By strategically modifying the core structure, new molecules with desired chemical properties and reactivity can be synthesized for specific applications.

One key area of rational design involves modifying the hydroxyl group. Conversion of the phenol (B47542) to an ether or an ester can protect the hydroxyl group during a synthetic sequence or can be used to introduce new functional groups. For example, Williamson ether synthesis can be employed to introduce a variety of alkyl or aryl groups, thereby altering the steric and electronic properties of the molecule.

Another approach is to introduce new substituents onto the aromatic rings. Given the directing effects of the existing groups, further functionalization of the phenolic ring via electrophilic substitution can be predicted and controlled to a certain extent. For instance, sulfonation followed by alkali fusion could introduce a second hydroxyl group, creating a catechol-type derivative.

Finally, the methyl group can be a site for transformation. For example, free-radical halogenation could introduce a halogen, which can then be converted to other functional groups through nucleophilic substitution, providing a handle for further derivatization.

Table 3: Strategies for Rational Design of this compound Derivatives

| Target Site | Transformation | Desired Outcome | Example Reaction |

| Hydroxyl Group | Etherification | Protection of hydroxyl group, introduction of new functionality. | Williamson Ether Synthesis |

| Phenolic Ring | Electrophilic Aromatic Substitution | Introduction of new functional groups (e.g., -NO₂, -Br, -SO₃H). | Nitration, Bromination, Sulfonation |

| Phenyl Ring | Modification of substituents on the phenyl ring | Fine-tuning of electronic properties. | Synthesis from a pre-functionalized phenylboronic acid in a Suzuki coupling. |

| Methyl Group | Free-Radical Halogenation | Introduction of a handle for further functionalization. | Reaction with N-Bromosuccinimide (NBS). |

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-5-phenylphenol in academic research?

- Methodological Answer: A Friedel-Crafts alkylation or Suzuki-Miyaura coupling can be employed for synthesizing this compound. For example, using a palladium catalyst (e.g., Pd(PPh₃)₄) with aryl halides and methyl-substituted boronic acids under inert conditions (e.g., N₂ atmosphere) at 80–100°C for 12–24 hours. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

- Key Considerations: Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane or toluene) to enhance regioselectivity.

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) to identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm).

- Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 200.12).

- X-ray Crystallography: Grow single crystals via slow evaporation in ethanol/water (7:3) and analyze using a diffractometer to resolve spatial configuration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of phenolic vapors.

- Storage: Store in amber glass bottles at 4°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer: Perform a comparative analysis of reaction conditions (e.g., catalyst loading, solvent polarity, temperature). For instance, lower yields in aqueous systems may stem from hydrolysis side reactions, while anhydrous toluene improves efficiency. Use Design of Experiments (DoE) to statistically identify critical variables .

- Case Study: A 2023 study found that substituting K₂CO₃ with Cs₂CO₃ in coupling reactions increased yields from 45% to 72% due to enhanced base strength .

Q. What computational models predict the reactivity and thermodynamic stability of this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate Gibbs free energy (ΔG) of intermediate formation using software like Gaussian 16. Basis sets (e.g., B3LYP/6-311+G(d,p)) model electron distribution in the methyl-phenyl moiety.

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., ethanol vs. acetone) to predict solubility and aggregation behavior .

Q. How does the steric and electronic environment of this compound influence its antioxidant activity?

- Methodological Answer:

- Electrochemical Analysis: Use cyclic voltammetry (CV) to measure redox potentials (E₁/₂) in phosphate buffer (pH 7.4). Compare with reference antioxidants (e.g., BHT).

- EPR Spectroscopy: Detect radical scavenging via spin trapping with DMPO. The ortho-methyl group may enhance radical stabilization through hyperconjugation .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer:

- Catalyst Optimization: Immobilize palladium on mesoporous silica (e.g., SBA-15) to reduce metal leaching and improve recyclability.

- Flow Chemistry: Implement continuous flow reactors to maintain precise temperature control and minimize residence time disparities .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the photostability of this compound?

- Methodological Answer:

- UV-Vis Spectroscopy: Expose samples to UV light (λ = 254 nm) and track degradation kinetics. Variations may arise from impurities (e.g., residual solvents) accelerating photolysis.

- Accelerated Aging Studies: Conduct experiments under controlled humidity (40–60% RH) and temperature (25–40°C) to isolate environmental factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.